molecular formula C16H17N3O4 B1237830 Anthramycin

Anthramycin

Número de catálogo: B1237830
Peso molecular: 315.32 g/mol
Clave InChI: VGQOVCHZGQWAOI-HWKANZROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anthramycin is a pyrrolobenzodiazepine antibiotic with significant antitumor activity. It was first derived from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S. Korman in the 1950s. The compound was successfully synthesized in a laboratory setting by Leimgruber et al. in 1965 . This compound is known for its ability to inhibit the synthesis of RNA and DNA in carcinoma cells, making it a potent cytotoxic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of anthramycin was first reported by Leimgruber et al. in 1968. The synthesis involves the formation of a pyrrolobenzodiazepine nucleus, which is a tricyclic system consisting of an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring . The synthetic route includes several key steps such as cyclization, oxidation, and methylation reactions. The characterization of this compound was initially done on its epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces refuineus. The fermentation broth is extracted and purified to isolate this compound. Due to the unstable nature of the compound, it is often characterized and stored as its more stable derivatives .

Aplicaciones Científicas De Investigación

Antitumor Activity

Anthramycin is recognized for its effectiveness against various cancer types, particularly:

  • Sarcomas
  • Lymphomas
  • Gastrointestinal neoplasms

Clinical studies have demonstrated its potential as an effective treatment agent, although its development has faced challenges due to toxicity and stability issues .

Antibody-Drug Conjugates (ADCs)

Recent advancements have led to the incorporation of this compound into antibody-drug conjugates (ADCs). These conjugates combine the specificity of antibodies for tumor antigens with the potent cytotoxicity of this compound, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. Several PBD dimer analogues derived from this compound are currently in clinical trials .

ADC Name Active Component Cancer Type Clinical Status
SJG-136This compound dimerOvarian CancerPhase II
ADCT-402SG-3199 (PBD dimer)Various CancersClinical Trials

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial in enhancing its therapeutic efficacy. Modifications at specific positions on the this compound molecule can significantly impact its binding affinity and cytotoxicity:

  • C2 Position : Substituents at this position enhance DNA interaction.
  • Dimerization : Synthesizing dimeric forms has shown increased potency due to multiple alkylating sites on DNA .

Case Study 1: Efficacy Against Lymphoma

A study evaluating this compound's effectiveness against lymphoma demonstrated significant tumor regression in animal models. The compound's ability to induce apoptosis through DNA damage was highlighted, providing a basis for further clinical exploration.

Case Study 2: Development of PBD Dimer Analogues

Research into PBD dimer analogues derived from this compound has yielded promising results. For instance, SJG-136 has shown remarkable activity against leukemia and ovarian cancer in Phase II trials, illustrating the potential of modified this compound derivatives as effective cancer therapeutics .

Actividad Biológica

Anthramycin, a potent antitumor antibiotic derived from Streptomyces refuineus, belongs to the pyrrolo[1,4]benzodiazepine (PBD) family. Its biological activity is characterized by its interaction with DNA, leading to significant cytotoxic effects. This article provides an overview of the biological mechanisms of this compound, its effects on cancer cells, and relevant research findings.

DNA Interaction
this compound exerts its biological effects primarily through the formation of covalent adducts with DNA. It binds specifically to the minor groove of DNA, targeting the exocyclic amino group of guanine. This interaction induces structural changes in the DNA helix without significant distortion, allowing for the formation of stable complexes that disrupt normal cellular processes .

DNA Damage
Research has demonstrated that this compound causes both single-strand and double-strand breaks in DNA, which can lead to cell death if not repaired. The persistence of these breaks has been observed even hours after drug removal, indicating a long-lasting impact on cellular integrity. In studies utilizing repair-proficient and repair-deficient cell lines, it was found that cells deficient in DNA repair mechanisms exhibited decreased survival rates when exposed to this compound, highlighting the compound's cytotoxic potential .

Cytotoxic Effects

This compound's cytotoxicity has been extensively studied in various cancer cell lines. Its efficacy as an antitumor agent is attributed to its ability to induce apoptosis and inhibit cell proliferation:

  • Apoptosis Induction : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and other pro-apoptotic factors .
  • Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of various tumor cell lines, including leukemia and ovarian cancer cells. Studies have shown that this compound can significantly reduce cell viability in these models .

Case Studies and Research Findings

Several studies have explored this compound's biological activity in detail:

StudyFindings
Petrusek et al. (1981)Demonstrated that this compound produces excision-dependent DNA breaks and highlighted its impact on cell survival in repair-deficient cells .
Mantaj et al. (2016)Reviewed the development of PBDs from this compound to antibody-drug conjugates (ADCs), emphasizing their potential in targeted cancer therapy .
Sakaine et al. (2021)Summarized the isolation and biological activity of PBD natural products, noting this compound's role as a lead compound for developing new anticancer agents .

Topical Delivery and Skin Penetration

Recent investigations into the topical delivery of this compound have shown promising results. Studies using Franz diffusion cells revealed that this compound can penetrate human skin effectively when formulated with appropriate solvents such as propylene glycol and Transcutol P®. This finding suggests potential applications for treating skin cancers or actinic keratoses through topical administration .

Q & A

Q. What structural features of anthramycin are critical for its DNA-binding activity?

Category: Basic Research
Answer: this compound's DNA-binding activity hinges on its S-configuration at the 11a position and the spatial arrangement of its pyrrolobenzodiazepine core. X-ray crystallography reveals a twisted molecular axis (40–50°), enabling insertion into DNA's minor groove. The 9-hydroxyl and 11-methoxy groups form hydrogen bonds with guanine residues, stabilizing the complex. Notably, the absence of classical intercalation motifs (e.g., planar aromatic systems) suggests a unique binding mechanism reliant on groove-specific interactions .

Q. How can researchers experimentally distinguish covalent vs. non-covalent DNA binding for this compound?

Category: Advanced Research
Answer: Kinetic assays under varying pH conditions (e.g., H⁺-catalyzed hydrolysis at C-11) and isotopic labeling (e.g., ³H/¹⁴C-tagged this compound) can differentiate binding modes. Covalent adducts resist dissociation during gel electrophoresis or dialysis, while non-covalent complexes dissociate. Additionally, ¹H-NMR titration of the 9-hydroxyl group in this compound-DNA complexes shows suppressed proton exchange in covalent binding, corroborated by biphasic reaction kinetics .

Q. What methodological challenges arise when studying this compound's biosynthesis in Streptomyces refuineus?

Category: Advanced Research
Answer: Key challenges include:

  • Permeability barriers: Stationary-phase S. refuineus cells become impermeable to this compound, requiring synchronized cultures in early log phase for uptake studies .
  • Isotopic tracing: Dual ¹³C/¹⁵N labeling (e.g., L-[indole-¹⁵N]tryptophan + DL-[1-¹³C]tyrosine) combined with ¹³C-NMR spin-spin coupling analysis resolves biosynthetic pathways, confirming tryptophan-derived N-10 incorporation .

Q. How do structural modifications (e.g., methyl ether derivatives) affect this compound's DNA-binding kinetics?

Category: Advanced Research
Answer: Methyl ether analogs (e.g., this compound-11-methyl ether) exhibit altered hydrolysis rates and DNA reactivity. Comparative kinetic studies using stopped-flow spectrophotometry reveal that methylation at C-11 slows H⁺-catalyzed activation but enhances DNA adduct stability. X-ray structures of methyl ether-DNA complexes show retained groove-binding geometry but reduced hydrogen-bonding capacity at the 11-methoxy group, impacting binding affinity .

Q. What experimental approaches resolve contradictions between in vitro DNA-binding data and in vivo producer-strain resistance?

Category: Advanced Research
Answer: To reconcile S. refuineus resistance with this compound's DNA reactivity:

  • Membrane permeability assays: Use fluorescent this compound analogs (e.g., BODIPY-conjugated) to track uptake dynamics via flow cytometry. Late-stage cultures show reduced influx correlating with efflux pump upregulation .
  • In vitro/in vivo cross-validation: Compare DNA-adduct formation in cell-free systems (e.g., plasmid nicking assays) vs. intracellular chromatin immunoprecipitation (ChIP-seq) to identify compartment-specific binding barriers .

Q. How can researchers optimize this compound derivatives for enhanced specificity toward cancer-cell DNA?

Category: Advanced Research
Answer: Rational design strategies include:

  • Groove-binding pharmacophore modeling: Use molecular dynamics simulations to predict substitutions (e.g., C-8 methyl to bulkier groups) that enhance minor-grove fit without disrupting hydrogen-bond networks .
  • Click chemistry modifications: Introduce azide-alkyne tags at non-critical positions (e.g., acrylamide side chain) for targeted delivery via antibody-drug conjugates (ADCs), validated by cytotoxicity assays in TP53-mutant cell lines .

Q. What statistical frameworks are recommended for analyzing this compound's dose-response data in cytotoxicity studies?

Category: Basic Research
Answer: Apply the Hill equation to model sigmoidal dose-response curves, calculating IC₅₀ values and cooperativity coefficients. For non-linear kinetics (e.g., biphasic binding), use a two-site model with GraphPad Prism. Ensure data normalization against untreated controls and report 95% confidence intervals to account for variability in triplicate experiments .

Q. How do this compound's DNA-binding kinetics compare to structurally related antibiotics (e.g., sibiromycin)?

Category: Basic Research
Answer: Stopped-flow kinetics reveal sibiromycin reacts ~10× faster with DNA than this compound, attributed to its C-7 substituent enhancing electrophilicity. Surface plasmon resonance (SPR) shows this compound has higher binding affinity (KD = 10⁻⁸ M vs. 10⁻⁷ M for sibiromycin), reflecting slower dissociation rates. Competitive binding assays with radiolabeled antibiotics quantify relative occupancy in mixed systems .

Q. What ethical considerations apply when designing in vivo studies with this compound analogs?

Category: Advanced Research
Answer: Adhere to ARRIVE guidelines for preclinical trials:

  • Justify animal models (e.g., xenograft mice for antitumor efficacy) via systematic reviews.
  • Include humane endpoints (e.g., tumor volume limits) and validate analgesia protocols.
  • Disclose conflicts of interest if using proprietary analogs, as per ICMJE recommendations .

Q. How can isotopic labeling resolve ambiguities in this compound's mode of action?

Category: Advanced Research
Answer: ¹⁵N/¹³C dual-labeling (e.g., L-[indole-¹⁵N]tryptophan + [¹³C₆]-glucose) paired with high-resolution mass spectrometry tracks this compound's metabolic fate. For DNA-adduct mapping, use ³²P-postlabeling or MALDI-TOF to identify guanine adducts. 2D-NMR (NOESY, HSQC) confirms spatial proximity of labeled atoms to DNA bases .

Propiedades

Fórmula molecular

C16H17N3O4

Peso molecular

315.32 g/mol

Nombre IUPAC

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide

InChI

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+

Clave InChI

VGQOVCHZGQWAOI-HWKANZROSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

SMILES isomérico

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O

SMILES canónico

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

Sinónimos

Anthramycin
Anthramycin, (11a alpha)-Isomer
Antramycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Anthramycin
Anthramycin
Anthramycin
Anthramycin
Anthramycin
Anthramycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.